molecular formula C15H12FN B1331910 1-(4-Fluorobenzyl)-1H-indole CAS No. 204205-77-6

1-(4-Fluorobenzyl)-1H-indole

Cat. No. B1331910
M. Wt: 225.26 g/mol
InChI Key: NNPAZBSSZIZVEI-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorobenzyl)-1H-indole" is a structurally significant molecule that appears to be a core component or a derivative in various research studies. It is related to several compounds that have been synthesized and evaluated for their biological activities, such as anti-hepatitis B virus activity, modulation of serotonergic and dopaminergic receptors, and anticancer properties. The presence of the fluorobenzyl group and the indole core suggests that this compound may have interesting interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of a hepatitis B inhibitor with a similar structure involved crystallization from acetonitrile and single-crystal X-ray analysis to determine its monoclinic P21/n space group . Another study reported the synthesis of a benzimidazole derivative with spectral identification through IR, 1H NMR, and EI mass spectral analysis . Additionally, the synthesis of arylpiperazinyl Mannich bases of a related compound was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a benzimidazole derivative revealed an intramolecular hydrogen bond and was further compared with optimized geometries obtained from semi-empirical and ab initio calculations . Similarly, the crystal structure of a pyrido[3,4-b]indole derivative was established by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of indole derivatives is explored through various reactions, such as the condensation reactions to synthesize oxazolone derivatives or the Staudinger [2+2] cycloaddition reaction to create azetidinone compounds . These reactions are carefully designed to introduce specific functional groups and to construct complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of spectroscopic and analytical techniques. Mass spectrometry, NMR, and IR spectroscopy are commonly used to identify and confirm the structure of the synthesized compounds . The biological activities, such as anticancer and antimicrobial properties, are evaluated using assays like the MTT assay for anticancer activity or screening for antioxidant and antimicrobial activities .

Scientific Research Applications

Indole Derivatives in Cannabinoid Receptor Research

1-(4-Fluorobenzyl)-1H-indole and its derivatives have been identified as key components in new psychoactive substances. These compounds, including AB-FUBICA and ADB-FUBICA, exhibit a high affinity for cannabinoid CB1 and CB2 receptors. This finding highlights their potential use in research related to cannabinoid receptor studies and the development of related therapeutics (Qian et al., 2015).

Potential in Hepatitis B Virus Inhibition

A derivative of 1-(4-Fluorobenzyl)-1H-indole has shown promise as a novel inhibitor of the Hepatitis B virus (HBV). This compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrates nanomolar inhibitory activity against HBV in vitro, suggesting potential applications in antiviral research (Ivashchenko et al., 2019).

Applications in Organic Chemistry and Synthesis

The indole structure, which includes 1-(4-Fluorobenzyl)-1H-indole, is a fundamental component of various biologically active natural and synthetic compounds. Its synthesis and functionalization, particularly through palladium-catalyzed reactions, are significant in organic chemistry, impacting the creation of pharmaceutical intermediates and active ingredients (Cacchi & Fabrizi, 2005).

Role in Antioxidant and Antimicrobial Activities

Derivatives of 1-(4-Fluorobenzyl)-1H-indole have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the biological properties of indole derivatives and their potential therapeutic applications (Rao et al., 2019).

Indole Derivatives in Anticancer Research

Recent research has focused on indole-benzimidazoles, structurally similar to 1-(4-Fluorobenzyl)-1H-indole, for their antiproliferative and antiestrogenic effects. These compounds have shown potential in anticancer research, particularly in modulating estrogen receptor target gene expression and integrated stress response signaling (Karadayi et al., 2020).

Future Directions

The future directions for “1-(4-Fluorobenzyl)-1H-indole” could involve further exploration of its potential biological activities and applications in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPAZBSSZIZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359515
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-1H-indole

CAS RN

204205-77-6
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.72 g (0.1 mol) of indole in 50 ml of dimethyl sulfoxide is added to a mixture of 2.64 g of sodium hydride (0.11 mol, mineral oil suspension) in 100 ml of dimethyl sulfoxide. The mixture is heated for 1.5 hours at 60° C., then allowed to cool and 15.9 g (0.11 mol) of 4-fluorobenzyl chloride are added dropwise. The solution is warmed to 60° C., allowed to stand overnight and then poured into 400 ml of water with stirring. The mixture is extracted several times with a total of 150 ml of methylene chloride, the organic phase is dried using anhydrous sodium sulfate and filtered, and the filtrate is concentrated in vacuo. The residue is distilled in a high vacuum: 21.0 g (96% of theory) B.p. (0.5 mm): 140° C.
Quantity
11.72 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
S Jones, AL Yarbrough, A Shoeib, JM Bush… - Xenobiotica, 2019 - Taylor & Francis
Recently, there has been a rise in abuse of synthetic cannabinoids (SCBs). The consumption of SCBs results in various effects and can induce toxic reactions, including paranoia, …
Number of citations: 3 www.tandfonline.com
AV Ivashchenko, OD Mitkin, DV Kravchenko… - Crystals, 2019 - mdpi.com
A method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been developed and the electronic and spatial structure of …
Number of citations: 6 www.mdpi.com
Z Qian, Z Hua, C Liu, W Jia - Forensic Toxicology, 2016 - Springer
We identified four cannabimimetic indazole and indole derivatives in new illegal psychoactive substances seized from a clandestine laboratory in China. These four derivatives included …
Number of citations: 26 link.springer.com
P Marchand, M Le Borgne, Y Min Na… - Journal of enzyme …, 2002 - Taylor & Francis
The goal of the present study was to evaluate several azolyl-substituted indoles as new antileishmanial agents. Ten 3- (α -azolylbenzyl)indoles have been synthesized using Friedel-…
Number of citations: 14 www.tandfonline.com
ML Borgne, P Marchand, MR Nourrisson… - Journal of Enzyme …, 2007 - Taylor & Francis
This present study identifies a number of azolyl-substituted indoles as potent inhibitors of aromatase. In the sub-series of 3-(azolylmethyl)-1H-indoles, four imidazole derivatives and …
Number of citations: 13 www.tandfonline.com
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com
PS Mashchenko, SS Kataev… - Sudebno-meditsinskaia …, 2023 - europepmc.org
The aim of this study is to identify the N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl] acetamide in extracted criminal sample using modern high-relable physico-chemical …
Number of citations: 2 europepmc.org
S Ölgen, PI Varol, T Çoban… - Journal of Enzyme …, 2008 - Taylor & Francis
The in vitro antioxidant effects of novel N-substituted indole-3-carboxamides (I3CDs) 1-10 on rat liver microsomal NADPH-dependent lipid peroxidation (LP) levels and their free …
Number of citations: 19 www.tandfonline.com
NG Haress, HA Ghabbour, MS Almutairi… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of 5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1), C25H18ClFN4O3 · C2H6OS Skip …
Number of citations: 3 www.degruyter.com
T Doi, T Tagami, A Takeda, A Asada, Y Sawabe - Forensic Toxicology, 2018 - Springer
Recently, carboxamide-type synthetic cannabinoids have been distributed globally as new psychoactive substances (NPS). Some of these compounds possess asymmetric carbon, …
Number of citations: 29 link.springer.com

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